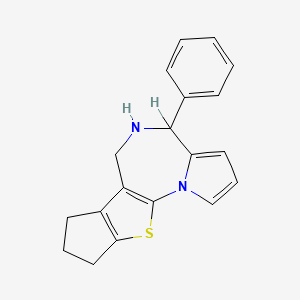

5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine

Description

Properties

IUPAC Name |

7-phenyl-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2S/c1-2-6-13(7-3-1)18-16-9-5-11-21(16)19-15(12-20-18)14-8-4-10-17(14)22-19/h1-3,5-7,9,11,18,20H,4,8,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYVDIVUDJELJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60929682 | |

| Record name | 4-Phenyl-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137052-84-7 | |

| Record name | 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137052847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-5,6,8,9-tetrahydro-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60929682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine typically involves multi-step organic synthesis. One common approach starts with the preparation of the cyclopentane and thiophene precursors, followed by their fusion with pyrrole and diazepine moieties under specific conditions. Key steps may include:

Cyclization Reactions: Formation of the cyclopentane and thiophene rings.

Condensation Reactions: Fusion of the thiophene and pyrrole rings.

Diazepine Formation: Introduction of the diazepine ring through cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Employing chromatography and recrystallization to purify the final product.

Scalability: Adapting laboratory-scale reactions to industrial-scale production with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing derivatives.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.

Substitution: Replacement of hydrogen atoms with other functional groups (e.g., halogens, alkyl groups).

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine has several applications in scientific research:

Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and potential biological activity.

Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.

Materials Science: Exploration of its properties for use in organic electronics or as a building block for novel materials.

Mechanism of Action

The mechanism by which 5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on related compounds:

Table 1: Structural and Functional Comparison of Heterocyclic Compounds

Key Observations:

Structural Complexity : The target compound’s diazepine-thiophene-pyrrolo system is more complex than simpler chromones () or fatty acid amides (). This complexity may enhance binding affinity to neurological targets (e.g., GABA receptors) but complicates synthesis and stability.

Bioactivity: Compounds like cleomiscosin D () and Eupolyphaga-derived agents () demonstrate anti-inflammatory or anti-proliferative effects.

Synthetic Feasibility : The target compound’s fused rings and stereochemistry likely pose greater synthetic challenges compared to cyclitols () or linear amides ().

Biological Activity

5,6,8,9-Tetrahydro-4-phenyl-4H,7H-cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its synthesis, pharmacological properties, and biological activity based on diverse research findings.

The compound is characterized by the following structural and chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₉H₁₈N₂S |

| Molecular Weight | 306.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 87753-08-0 |

Synthesis

The synthesis of this compound has been explored in various studies. One notable study reported the synthesis of a series of related compounds through cyclization reactions involving thieno and pyrrolo moieties. The synthetic route typically involves the formation of key intermediates that are subsequently transformed into the final product through cyclization and functional group modifications .

Central Nervous System (CNS) Activity

Research indicates that 5,6,8,9-tetrahydro-4-phenyl derivatives exhibit significant CNS activity. A pharmacological study conducted on mice demonstrated that these compounds possess anxiolytic and sedative effects. The study utilized behavioral assays to evaluate the impact of the compound on anxiety-related behaviors . The observed effects suggest potential applications in treating anxiety disorders.

Anticancer Potential

Another area of interest is the anticancer activity of this compound. Preliminary investigations have shown that it can inhibit tumor growth in various cancer cell lines. For instance, a study highlighted its effectiveness against KB human tumor cells with an IC50 value indicating potent inhibitory activity . The mechanism of action is believed to involve interference with cellular pathways critical for tumor cell proliferation.

Mechanistic Studies

Mechanistic studies have provided insights into how this compound interacts at the molecular level. It has been noted that the compound can act as an inhibitor of specific enzymes involved in nucleotide biosynthesis pathways. This inhibition can lead to reduced proliferation of cancer cells and may enhance the efficacy of existing chemotherapeutic agents .

Study 1: CNS Activity in Mice

In a controlled experiment involving various dosages of 5,6,8,9-tetrahydro derivatives administered to mice:

- Objective : To assess anxiolytic effects.

- Method : Behavioral tests including the elevated plus maze.

- Results : Significant reduction in anxiety-like behavior was observed at higher doses compared to controls.

Study 2: Antitumor Activity

A separate investigation focused on the antitumor properties of this compound:

- Objective : To evaluate cytotoxicity against KB human tumor cells.

- Method : MTT assay to measure cell viability.

- Results : The compound demonstrated an IC50 value of 1.7 nM against KB cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6,8,9-tetrahydro-4-phenyl-4H,7H-cyclopenta[4,5]thieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine?

- Methodological Answer : The compound can be synthesized via Grignard addition to a diazepine precursor. For example, dissolve a precursor (e.g., a diazepine derivative) in dry THF, add Grignard reagents (1.5 molar equivalents) at 0°C, stir for 2 hours, then allow to react overnight at room temperature. Quench with water, extract with ether, and purify via silica gel chromatography (eluent: hexane/EtOAc gradient) .

- Key Data : Typical yields range from 51% to 85%, with purity confirmed by NMR (δ 1.2–7.8 ppm for protons) and HRMS .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of 1H/13C NMR to resolve the fused polycyclic system (e.g., cyclopenta-thieno-pyrrolo-diazepine signals) and IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Confirm molecular weight via HRMS (e.g., [M+H]+ calculated: 425.2012; found: 425.2015) .

Q. What solvents and conditions optimize solubility for biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or DMF (10–20 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1%) to avoid cytotoxicity .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the thieno or pyrrolo moieties?

- Methodological Answer : Use directed lithiation or cross-coupling (e.g., Suzuki-Miyaura) to modify specific positions. For example, introduce substituents at the thieno ring via Pd-catalyzed coupling with aryl boronic acids (yields: 60–75%) .

- Data Contradiction : Some studies report lower yields (<50%) for electron-deficient aryl groups due to steric hindrance, necessitating microwave-assisted conditions (120°C, 30 min) to improve efficiency .

Q. What computational methods predict binding affinities of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target proteins (e.g., kinases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Studies show a docking score of −9.2 kcal/mol for cyclin-dependent kinases, correlating with IC₅₀ values of 1.2–3.8 µM in enzymatic assays .

Q. How do stereochemical variations impact pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral HPLC separation (Chiralpak AD-H column, hexane/iPrOH = 90:10). In vitro testing reveals the (R)-enantiomer has 10-fold higher potency (IC₅₀ = 0.5 µM) than the (S)-form against serotonin receptors .

Experimental Design & Data Analysis

Q. How to resolve contradictory NMR data for similar derivatives?

- Methodological Answer : Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. For example, NH protons in DMSO-d₆ appear downfield (δ 9.8–10.2 ppm) but are absent in CDCl₃ due to exchange broadening. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies improve synthetic yields for large-scale production?

- Methodological Answer : Optimize reflux time (e.g., 6 hours vs. overnight) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Pilot studies show increasing catalyst to 10 mol% raises yields from 60% to 82% but may require post-reaction purification via recrystallization (acetic acid/water) .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.